6,7-Dihydrosalviandulin E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

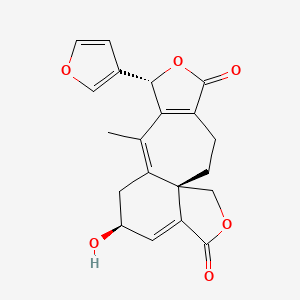

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18O6 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(1S,7R,12S)-7-(furan-3-yl)-12-hydroxy-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,8]heptadeca-4(8),9,13-triene-5,15-dione |

InChI |

InChI=1S/C20H18O6/c1-10-14-6-12(21)7-15-19(23)25-9-20(14,15)4-2-13-16(10)17(26-18(13)22)11-3-5-24-8-11/h3,5,7-8,12,17,21H,2,4,6,9H2,1H3/t12-,17-,20-/m0/s1 |

InChI Key |

MFQDCAZBAYEZEN-JTBRQZTESA-N |

Isomeric SMILES |

CC1=C2C[C@@H](C=C3[C@@]2(CCC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O)O |

Canonical SMILES |

CC1=C2CC(C=C3C2(CCC4=C1C(OC4=O)C5=COC=C5)COC3=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of 6,7-Dihydrosalviandulin E

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a comprehensive overview based on established principles of organic synthesis and structural elucidation of neo-clerodane diterpenoids. As of the latest literature review, a detailed, peer-reviewed synthesis and full structural characterization of 6,7-Dihydrosalviandulin E has not been explicitly published. Therefore, this document presents a scientifically plausible, proposed pathway for its synthesis and characterization, drawing from methodologies applied to closely related analogues such as Salviandulin E.

Introduction

This compound is a neo-clerodane diterpenoid, a class of natural products known for their complex chemical structures and diverse biological activities. Its parent compound, Salviandulin E, isolated from Salvia leucantha, has demonstrated notable antitrypanosomal activity.[1] The saturation of the C6-C7 double bond in this compound may modulate its biological activity and pharmacokinetic profile, making its synthesis and characterization a topic of significant interest for medicinal chemistry and drug discovery. This guide outlines a proposed semi-synthetic route from a plausible precursor and details the necessary analytical techniques for its comprehensive structural elucidation.

Proposed Semi-Synthesis of this compound

A feasible approach to the synthesis of this compound is through the catalytic hydrogenation of a suitable neo-clerodane precursor containing a double bond at the C6-C7 position. A likely starting material would be a related natural product isolated in sufficient quantities. For the purpose of this guide, we will hypothesize the use of a precursor, "Salviandulin E-like precursor," which possesses the core structure of Salviandulin E.

Synthetic Workflow

Caption: Proposed workflow for the semi-synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

-

Preparation of the Reaction Mixture: In a 50 mL round-bottom flask, dissolve 100 mg of the purified "Salviandulin E-like precursor" in 20 mL of anhydrous ethanol.

-

Addition of Catalyst: To the solution, add 10 mg of 10% Palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 4-6 hours).

-

Workup: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with 10 mL of ethanol.

-

Isolation of Crude Product: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., a gradient of acetonitrile in water) to obtain pure this compound.

Structural Characterization

The definitive structure of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Characterization Workflow

Caption: Workflow for the structural characterization of this compound.

Spectroscopic Data (Expected)

The following table summarizes the expected spectroscopic data for this compound based on the known data for related neo-clerodane diterpenoids.

| Technique | Expected Observations | Inference |

| ¹H NMR | Absence of olefinic proton signals around δ 5.5-6.5 ppm (present in precursor). Appearance of new aliphatic proton signals in the δ 1.5-2.5 ppm range. | Saturation of the C6-C7 double bond. |

| ¹³C NMR | Absence of sp² carbon signals around δ 120-140 ppm (present in precursor). Appearance of new sp³ carbon signals around δ 20-40 ppm. | Confirmation of the reduction of the double bond. |

| IR | Presence of characteristic peaks for hydroxyl (-OH) and carbonyl (C=O) groups. Absence of C=C stretching band. | Identification of key functional groups. |

| HRMS (ESI-TOF) | Molecular ion peak corresponding to the exact mass of C₂₀H₂₄O₅ (expected m/z [M+H]⁺). | Confirmation of the molecular formula. |

Experimental Protocols: Structural Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 500 MHz or higher NMR spectrometer.

-

Process and analyze the spectra to assign all proton and carbon signals and to establish connectivity within the molecule.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in methanol or acetonitrile.

-

Infuse the solution into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to determine the exact mass of the molecular ion.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a thin film of the sample on a KBr plate or use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present.

-

Biological Activity Evaluation

Given the known antitrypanosomal activity of Salviandulin E, it is pertinent to evaluate this compound for similar biological effects.

Workflow for Antitrypanosomal Activity Assay

Caption: Workflow for evaluating the antitrypanosomal activity of this compound.

Experimental Protocol: In Vitro Antitrypanosomal Assay

-

Parasite Culture: Culture bloodstream forms of Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to obtain the desired test concentrations.

-

Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (2 x 10⁴ cells/mL) to each well. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated parasites (negative control) and a standard drug like suramin (positive control).

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Viability Assessment: Add 20 µL of AlamarBlue® reagent to each well and incubate for another 24 hours. Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of parasite inhibition for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value by non-linear regression analysis.

Conclusion

This technical guide provides a plausible and detailed framework for the semi-synthesis and comprehensive structural characterization of this compound. The proposed methodologies are based on established chemical and analytical techniques widely used for the study of neo-clerodane diterpenoids. The successful synthesis and characterization of this compound will enable further investigation into its biological properties and potential as a lead compound in drug development programs.

References

Physicochemical Properties of 6,7-Dihydrosalviandulin E: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This guide will therefore focus on the general characteristics of the chemical class to which 6,7-Dihydrosalviandulin E belongs, and will outline the standard experimental protocols used to determine the key physicochemical parameters relevant to drug discovery and development.

General Properties of Neo-clerodane Diterpenoids

This compound is classified as a neo-clerodane diterpenoid. Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate. The neo-clerodane skeleton is a bicyclic system that is often highly oxidized and can contain various functional groups, including lactones, epoxides, and hydroxyl groups. These structural features significantly influence the physicochemical properties of the individual compounds.

In the absence of specific data for this compound, we can infer some general properties based on its structural class. Neo-clerodane diterpenoids are typically:

-

Lipophilic: The core hydrocarbon skeleton imparts a significant degree of lipophilicity.

-

Poorly soluble in water: Their nonpolar nature generally leads to low aqueous solubility.

-

Soluble in organic solvents: They are generally soluble in solvents such as methanol, ethanol, chloroform, and ethyl acetate.

-

Crystalline solids: Many isolated diterpenoids are crystalline at room temperature.

Quantitative Physicochemical Data

As of the date of this guide, no specific quantitative data for the physicochemical properties of this compound have been found in the peer-reviewed scientific literature. The following table is presented as a template for the types of data that are critical for the characterization of a potential drug candidate.

| Property | Value | Method of Determination (Hypothetical) |

| Molecular Weight | Data not available | Mass Spectrometry |

| Melting Point | Data not available | Differential Scanning Calorimetry (DSC) |

| Aqueous Solubility | Data not available | Shake-flask method (e.g., OECD 105) |

| LogP (Octanol-Water Partition Coefficient) | Data not available | Shake-flask method or HPLC |

| pKa (Acid Dissociation Constant) | Data not available | Potentiometric titration or UV-spectroscopy |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard methodologies that would be employed to determine the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity.

Methodology: Differential Scanning Calorimetry (DSC)

-

A small, accurately weighed sample (1-5 mg) of this compound is placed in an aluminum pan.

-

The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

-

The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences the bioavailability of a drug candidate.

Methodology: Shake-Flask Method (OECD Guideline 105)

-

An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a glass flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

The solubility is reported in units of mg/mL or µg/mL.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

A solution of this compound of known concentration is prepared in either water or n-octanol.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the compound.

-

The flask is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate.

-

The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical technique (e.g., HPLC-UV).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

A solution of this compound is prepared in water or a co-solvent system if the aqueous solubility is low.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the isolation and characterization of a natural product like this compound.

Caption: Generalized workflow for the isolation and characterization of a natural product.

Conclusion

While specific physicochemical data for this compound are currently unavailable, this guide provides a framework for understanding the likely properties of this neo-clerodane diterpenoid and the established experimental protocols for their determination. For researchers and drug development professionals, the generation of these data would be a critical first step in evaluating the potential of this compound as a therapeutic agent. It is recommended that future work on this compound prioritizes the experimental determination of its fundamental physicochemical properties.

Spectroscopic and Experimental Data for 6,7-Dihydrosalviandulin E Remains Elusive in Publicly Available Literature

A comprehensive search for detailed spectroscopic data (NMR, IR, MS) and experimental protocols for the chemical compound 6,7-Dihydrosalviandulin E has yielded no specific scientific literature detailing its synthesis, isolation, or complete spectroscopic characterization. While the compound is listed by some chemical suppliers, the in-depth technical information required for a comprehensive guide for researchers, scientists, and drug development professionals is not publicly available at this time.

Efforts to locate primary research articles or reference materials containing the requisite quantitative data for tables, detailed experimental methodologies, and associated signaling pathways for visualization have been unsuccessful. Scientific databases and journals do not appear to contain a publication focused on the spectroscopic analysis of this compound.

Consequently, the creation of a technical guide or whitepaper with the specified core requirements, including data tables and experimental workflows, cannot be fulfilled until such information is published within the scientific community.

Below is a generalized workflow that would typically be followed for the spectroscopic analysis of a natural product like this compound, should the data become available.

In Vitro Biological Screening of 6,7-Dihydrosalviandulin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro biological screening of 6,7-Dihydrosalviandulin E, a neoclerodane diterpenoid. While direct biological screening data for this compound is not extensively available in the public domain, this document extrapolates from the known biological activities of its parent compound, Salviandulin E, and a related analogue, Salviandulin A. This guide details the experimental protocols for assessing antitrypanosomal, antimicrobial, and anti-inflammatory activities, which are relevant screening paradigms for this class of compounds. The presented data and methodologies are based on published research on closely related salviandulin compounds, providing a foundational framework for the investigation of this compound.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of Salviandulin E and Salviandulin A, which serve as a proxy for the potential activities of this compound.

Table 1: Antitrypanosomal and Cytotoxic Activities of Salviandulin E

| Compound | Target Organism/Cell Line | Activity Type | IC50 (µg/mL) |

| Salviandulin E | Trypanosoma brucei brucei GUTat 3.1 | Antitrypanosomal | 0.72 |

| Salviandulin E | MRC-5 (human lung fibroblast) | Cytotoxicity | 0.84 |

Table 2: Antimicrobial Activity of Salviandulin A

| Compound | Microbial Strain | Activity Type | MIC (µg/mL) |

| Salviandulin A | Pseudomonas aeruginosa | Antibacterial | < 2 |

| Salviandulin A | Staphylococcus aureus | Antibacterial | 16 |

| Salviandulin A | Methicillin-resistant S. aureus (MRSA) | Antibacterial | 16 |

| Salviandulin A | Enterococcus faecalis | Antibacterial | < 2 |

| Salviandulin A | Shigella sonnei | Antibacterial | 16 |

| Salviandulin A | Salmonella dublin | Antibacterial | 16 |

| Salviandulin A | Candida albicans | Antifungal | 16 |

Table 3: Anti-inflammatory Activity of Salviandulin A

| Compound | Assay Model | Activity Type | Inhibition (%) |

| Salviandulin A | TPA-induced mouse ear edema | Anti-inflammatory | 70 |

Experimental Protocols

Antitrypanosomal Activity Assay (Based on Aoyagi et al., 2014)

This protocol describes the in vitro screening of compounds against Trypanosoma brucei brucei.

Materials:

-

Trypanosoma brucei brucei GUTat 3.1 strain

-

HMI-9 medium supplemented with 10% fetal bovine serum

-

96-well microplates

-

Test compound (e.g., this compound) dissolved in DMSO

-

Resazurin solution

-

Microplate reader

Procedure:

-

Maintain T. b. brucei in HMI-9 medium at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

Seed the 96-well plates with a suspension of trypanosomes at a density of 2 x 10^4 cells/mL.

-

Add the test compound dilutions to the wells. Include a positive control (e.g., suramin) and a negative control (medium with DMSO).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, add resazurin solution to each well and incubate for another 24 hours.

-

Measure the fluorescence or absorbance using a microplate reader to determine cell viability.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the parasite growth.

Antimicrobial Activity Assay (Based on González-Cortazar et al., 2022)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[1]

Materials:

-

Bacterial and fungal strains (e.g., P. aeruginosa, S. aureus, C. albicans)

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

96-well microplates

-

Test compound dissolved in a suitable solvent

-

Microplate reader or visual inspection

Procedure:

-

Prepare a standardized inoculum of each microbial strain.

-

Serially dilute the test compound in the appropriate broth in a 96-well microplate.

-

Add the microbial inoculum to each well.

-

Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (broth with inoculum and solvent).

-

Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity Assay: TPA-Induced Mouse Ear Edema (Based on González-Cortazar et al., 2022)

This in vivo assay evaluates the topical anti-inflammatory effect of a compound.

Materials:

-

CD-1 mice

-

12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone

-

Test compound dissolved in a suitable vehicle

-

Indomethacin (positive control)

-

7-mm biopsy punch

Procedure:

-

Apply the test compound topically to the inner and outer surfaces of the right ear of each mouse.

-

The left ear serves as the control and receives the vehicle only.

-

After 30 minutes, apply a solution of TPA to the right ear of all mice (except the negative control group).

-

After 4 hours, sacrifice the mice and take a 7-mm diameter plug from each ear.

-

Weigh the ear plugs to determine the extent of edema.

-

Calculate the percentage inhibition of edema for the treated groups compared to the TPA-only control group.

Visualizations

Experimental Workflow for In Vitro Screening

Caption: A generalized workflow for the in vitro biological screening of a test compound.

Putative Anti-inflammatory Signaling Pathway

Caption: A potential anti-inflammatory mechanism of action for neoclerodane diterpenoids.[2][3]

References

- 1. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of Abietane Diterpenoids: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of preliminary cytotoxicity studies on abietane diterpenoids, a class of natural compounds to which 6,7-Dihydrosalviandulin E belongs. Due to a lack of publicly available scientific literature on the specific cytotoxicity of this compound, this guide synthesizes data from studies on structurally related abietane diterpenoids. The findings presented herein should be considered as indicative for the compound class and not directly representative of this compound.

Introduction

Abietane diterpenoids are a large and structurally diverse class of natural products found in various plant genera, including Salvia. These compounds have attracted significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] This guide focuses on the preliminary cytotoxic evaluation of this compound class against various cancer cell lines, providing an overview of the methodologies employed and a summary of the available quantitative data.

Quantitative Cytotoxicity Data

The cytotoxic activity of several abietane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the IC50 values for various abietane diterpenoids from the available literature.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| 7α-acetylhorminone | HCT116 (Colon Carcinoma) | 18 | [2] |

| 7α-acetylhorminone | MDA-MB-231 (Breast Cancer) | 44 | [2] |

| Unnamed Abietane (1) | HL-60 (Leukemia) | 21.22 ± 2.41 | [3] |

| Unnamed Abietane (1) | A549 (Lung Carcinoma) | 13.71 ± 1.51 | [3] |

| Unnamed Abietane (2) | HL-60 (Leukemia) | 10.91 ± 1.62 | [3] |

| Unnamed Abietane (2) | A549 (Lung Carcinoma) | 18.42 ± 0.76 | [3] |

| Salvimulticanol (1) | CCRF-CEM (Leukemia) | 11.58 | [4] |

| Compound 6 | CEM-ADR5000 (Leukemia) | 4.13 | [4] |

| 7α-acetoxy-6β-hydroxyroyleanone | Multiple Cancer Cell Lines | Potent Activity Reported | [5] |

Experimental Protocols

The following section details a generalized experimental protocol for assessing the cytotoxicity of abietane diterpenoids based on commonly employed methods in the cited literature.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as HCT116 (colon), MDA-MB-231 (breast), HL-60 (leukemia), and A549 (lung) are commonly used.[2][3]

-

Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations.

-

Cell Seeding and Treatment: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) is also included.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability.

-

Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), the treatment medium is removed.

-

MTT Addition: A solution of MTT in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for a few hours at 37°C.

-

Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams illustrate a typical experimental workflow for cytotoxicity studies and a generalized representation of potential signaling pathways that may be affected by cytotoxic compounds.

Caption: A typical experimental workflow for in vitro cytotoxicity assessment.

Caption: Generalized signaling pathways potentially modulated by cytotoxic abietane diterpenoids.

Concluding Remarks

The available literature strongly suggests that abietane diterpenoids represent a promising class of natural products with significant cytotoxic potential against various cancer cell lines.[1][2][3][4][5] The data summarized in this guide, derived from studies on compounds structurally related to this compound, highlights the potential of this chemical scaffold for further investigation in anticancer drug discovery. Future research should focus on elucidating the specific mechanisms of action, exploring structure-activity relationships, and conducting preclinical in vivo studies to validate the therapeutic potential of these compounds. While no specific cytotoxicity data for this compound is currently available in the public domain, the information on related abietane diterpenoids provides a strong rationale for its evaluation as a potential cytotoxic agent.

References

- 1. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcog.com [phcog.com]

- 3. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

"exploratory studies of 6,7-Dihydrosalviandulin E in disease models"

An in-depth review of scientific literature reveals a notable absence of published exploratory studies specifically investigating "6,7-Dihydrosalviandulin E" in disease models. Searches for this compound do not yield any relevant results, suggesting that it may be a novel agent not yet described in publicly available research, a compound known by a different name, or a potential typographical error.

Consequently, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways related to this compound at this time.

Researchers, scientists, and drug development professionals interested in this specific molecule may need to rely on proprietary, unpublished data or initiate foundational research to explore its potential therapeutic effects and mechanisms of action.

To proceed with a similar in-depth analysis, a viable alternative would be to focus on a well-characterized related compound or a broader class of molecules with established research in various disease models.

The Uncharted Path: A Technical Guide to the Biosynthesis of 6,7-Dihydrosalviandulin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dihydrosalviandulin E, a clerodane diterpenoid isolated from Salvia species, belongs to a class of natural products with intriguing biological activities. While the complete biosynthetic pathway of this specific compound remains to be experimentally elucidated, significant strides in understanding the biosynthesis of related clerodane diterpenoids, particularly in the genus Salvia, allow for the construction of a detailed putative pathway. This technical guide consolidates the current knowledge on clerodane biosynthesis, proposing a step-by-step enzymatic sequence leading to this compound. We will delve into the initial formation of the characteristic clerodane skeleton from geranylgeranyl diphosphate (GGPP), followed by a series of oxidative modifications likely catalyzed by cytochrome P450 monooxygenases, and culminating in the saturation of the C6-C7 double bond. This guide also outlines hypothetical experimental protocols to validate this proposed pathway, providing a roadmap for future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into two main stages: the formation of the core clerodane scaffold and the subsequent decorative reactions that lead to the final product.

Stage 1: Formation of the Clerodane Skeleton

The initial steps are believed to be conserved across many clerodane-producing Salvia species.

-

Cyclization of GGPP: The pathway commences with the protonation-initiated cyclization of GGPP, catalyzed by a Class II diterpene synthase (diTPS) , specifically a clerodienyl diphosphate synthase (CDPS). This enzyme facilitates a cascade of cyclizations and rearrangements to produce the bicyclic intermediate, clerodienyl diphosphate (CLPP).

-

Formation of the Clerodane Hydrocarbon: A Class I diTPS then acts on CLPP, catalyzing the removal of the diphosphate group and subsequent deprotonation to yield a stable clerodane hydrocarbon, likely kolavenol.

Stage 2: Oxidative Modifications and Final Tailoring Steps

Following the formation of the clerodane core, a series of oxidative reactions, presumably catalyzed by cytochrome P450 monooxygenases (CYPs) , and a final reduction step are proposed to occur. The exact order of these events is yet to be determined.

-

Formation of Furanoclerodane Intermediates: Drawing parallels from the biosynthesis of other furanoclerodanes in Salvia, kolavenol is likely converted through a series of oxidations to intermediates such as annonene, hardwickiic acid, and hautriwaic acid. These reactions are catalyzed by specific CYPs.

-

Formation of Salviandulin E: Further hydroxylations and lactone ring formations, catalyzed by additional CYPs and potentially other enzyme classes like dehydrogenases, would lead to the formation of Salviandulin E. The structure of Salviandulin E features a butenolide moiety and several hydroxyl groups.

-

Reduction to this compound: The final step in the proposed pathway is the saturation of the double bond between carbons 6 and 7 of Salviandulin E. This reduction is likely catalyzed by a reductase , possibly a member of the short-chain dehydrogenase/reductase (SDR) or aldo-keto reductase (AKR) superfamilies, utilizing NADPH or NADH as a cofactor.

Visualization of the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic route from GGPP to this compound.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a combination of transcriptomics, enzymology, and analytical chemistry. The following are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate diterpene synthases and cytochrome P450s involved in the biosynthesis of this compound from a Salvia species known to produce it (e.g., Salvia lavanduloides).

Protocol:

-

Plant Material: Collect different tissues (leaves, stems, roots, flowers) from Salvia lavanduloides.

-

RNA Extraction: Extract total RNA from each tissue using a plant RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Library Preparation and Sequencing: Prepare cDNA libraries for each tissue type and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly if a reference genome is unavailable.

-

Identify candidate diTPS and CYP genes based on homology to known genes from other Salvia species.

-

Analyze the expression profiles of candidate genes across different tissues. Genes with high expression in tissues where salviandulins are abundant are strong candidates.

-

Perform co-expression analysis to identify clusters of genes that are coordinately regulated, which may represent a biosynthetic gene cluster.

-

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the candidate diTPS and CYP genes.

Protocol for Diterpene Synthases:

-

Gene Cloning: Amplify the full-length coding sequences of candidate diTPS genes from cDNA and clone them into an appropriate expression vector (e.g., pET28a for E. coli expression).

-

Heterologous Expression: Transform the expression constructs into E. coli BL21(DE3) cells. Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

-

Protein Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays:

-

Incubate the purified diTPS with GGPP in a suitable buffer.

-

Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards if available. For novel compounds, structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy will be necessary.

-

Protocol for Cytochrome P450s:

-

Heterologous Expression: Co-express the candidate CYP gene with a cytochrome P450 reductase (CPR) in a suitable host system, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana).

-

Enzyme Assays:

-

Prepare microsomes from the yeast or plant cells expressing the CYP and CPR.

-

Incubate the microsomes with the proposed substrate (e.g., kolavenol, hardwickiic acid, or Salviandulin E) and NADPH.

-

Extract the reaction products and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the product profiles with those from control experiments (e.g., empty vector).

-

Quantitative Data

Currently, there is no published quantitative data specifically on the biosynthetic pathway of this compound, such as enzyme kinetics or reaction yields. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Putative Diterpene Synthases in this compound Biosynthesis

| Enzyme Name (Hypothetical) | Gene ID (to be identified) | Substrate | Product(s) | Km (µM) | kcat (s-1) |

| SlCDPS | - | GGPP | CLPP | - | - |

| SlKLS | - | CLPP | Kolavenol | - | - |

Table 2: Putative Cytochrome P450s and Reductase in this compound Biosynthesis

| Enzyme Name (Hypothetical) | Gene ID (to be identified) | Substrate | Product(s) | Km (µM) | kcat (s-1) |

| SlCYP1 | - | Kolavenol | Oxidized Intermediates | - | - |

| SlCYP2 | - | Oxidized Intermediates | Salviandulin E Precursors | - | - |

| SlRed1 | - | Salviandulin E | This compound | - | - |

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a solid foundation for targeted research to unravel the precise enzymatic machinery responsible for its formation. The immediate next steps should focus on the transcriptomic analysis of a salviandulin-producing Salvia species to identify the key biosynthetic genes. Subsequent functional characterization of these enzymes will not only validate the proposed pathway but also open avenues for the biotechnological production of this and related diterpenoids. Understanding the complete pathway will be instrumental for the potential engineering of novel bioactive compounds for drug development.

A Comprehensive Review of Salviandulin Compounds: Isolation, Biological Activities, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Salviandulin compounds, a class of diterpenoids isolated from various Salvia species, have garnered significant interest within the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive literature review of Salviandulin A and Salviandulin E, focusing on their anti-inflammatory, antimicrobial, and antitrypanosomal properties. We present a detailed summary of their isolation, characterization, and quantitative biological data, organized into structured tables for comparative analysis. Furthermore, this document outlines the key experimental protocols used to determine their efficacy and explores their potential mechanisms of action through detailed signaling pathway diagrams generated using Graphviz, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

The genus Salvia, the largest in the Lamiaceae family, is a rich source of bioactive secondary metabolites, including terpenoids, flavonoids, and phenolic acids.[1] Among these, diterpenoids known as Salviandulins have emerged as promising therapeutic leads. These compounds are typically classified as neoclerodane or secoclerodane diterpenoids. Notably, Salviandulins A, B, and C have been isolated from the endemic Mexican plant Salvia lavanduloides, a plant used in traditional medicine for treating wounds, gastrointestinal issues, and inflammation.[2] Salviandulin E, another significant member of this family, has been isolated from Salvia leucantha.[3] This review synthesizes the current knowledge on these compounds, with a particular focus on Salviandulin A and E, for which pharmacological data is most readily available.

Isolation and Characterization of Salviandulin Compounds

The primary method for isolating Salviandulin compounds involves solvent extraction from plant material, followed by chromatographic separation. The general workflow begins with the maceration of dried plant leaves in solvents of increasing polarity.[4] This process effectively separates compounds based on their chemical properties, leading to the isolation of pure Salviandulins.

The isolation of Salviandulin A from Salvia lavanduloides typically involves a sequential extraction with n-hexane, ethyl acetate, and dichloromethane.[2][5] The dichloromethane extract, which shows significant biological activity, is then subjected to further purification steps, such as column chromatography, to yield the pure compound.[2] Structural elucidation is subsequently performed using spectroscopic methods, including 13C NMR, DEPT, and comparison with literature data.[2][4]

Biological Activities of Salviandulin Compounds

Salviandulins have demonstrated a range of biological effects, underscoring their potential as scaffolds for drug development.

Anti-inflammatory Activity

Salviandulin A has shown significant anti-inflammatory effects.[2] In the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, Salviandulin A exhibited a 70.24% inhibition of inflammation.[4] This potent activity is comparable to that of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, which was used as a positive control in the study.[4]

Antimicrobial Activity

The antimicrobial properties of Salviandulin A have also been evaluated. It has demonstrated good activity against Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) of less than 2 µg/mL.[1][5][6] Extracts from S. lavanduloides also showed broad activity against various Gram-positive and Gram-negative bacteria.[2]

Antitrypanosomal Activity

Salviandulin E, isolated from Salvia leucantha, has been identified as a potent antitrypanosomal agent.[3] It displays significant activity against Trypanosoma brucei brucei GUTat 3.1 parasites, with a 50% inhibitory concentration (IC50) of 0.72 µg/mL.[3] However, it also showed cytotoxicity in human lung fibroblast (MRC-5) cells with an IC50 of 0.84 µg/mL, indicating a narrow therapeutic window.[3] Semisynthesis of Salviandulin E analogues has been explored to improve its activity and selectivity.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Salviandulin A and Salviandulin E, facilitating a clear comparison of their biological potencies.

| Compound | Assay | Result | Reference |

| Salviandulin A | TPA-Induced Mouse Ear Edema | 70.24% Inhibition | [4] |

| Salviandulin A | Antimicrobial (vs. P. aeruginosa) | MIC < 2 µg/mL | [1][5][6] |

| Compound | Assay | Result (IC50) | Reference |

| Salviandulin E | Antitrypanosomal (vs. T. b. brucei) | 0.72 µg/mL | [3] |

| Salviandulin E | Cytotoxicity (MRC-5 cells) | 0.84 µg/mL | [3] |

Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of Salviandulin compounds are not yet fully elucidated, preliminary insights can be drawn from related compounds isolated alongside them. The anti-inflammatory activity of eupatorin, co-isolated with Salviandulin A, is thought to be related to the suppression of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) synthesis.[8][9] It is plausible that Salviandulin A shares a similar mechanism, acting on key mediators of the inflammatory cascade. Further research is required to confirm the specific targets and pathways modulated by Salviandulins.

Detailed Experimental Protocols

Anti-inflammatory Assay: TPA-Induced Ear Edema

This protocol is a standard in vivo method for evaluating topical anti-inflammatory agents.[2][4]

-

Animal Model: Male CD-1 mice are typically used.

-

Induction of Edema: A solution of TPA (12-O-tetradecanoylphorbol-13-acetate) in a vehicle like acetone is applied to the inner surface of the right ear of each mouse. The left ear serves as a control.

-

Treatment: The test compound (e.g., Salviandulin A) or a reference drug (e.g., Indomethacin) is applied topically to the right ear immediately after TPA application.

-

Measurement: After a set period (e.g., 4 hours), the mice are euthanized. Circular sections are cut from both ears and weighed.

-

Calculation: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The percentage of inhibition is determined by comparing the edema in the compound-treated group to the vehicle control group.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][5]

-

Microorganism Preparation: Bacterial strains (e.g., Pseudomonas aeruginosa) are cultured in an appropriate broth medium to a specific density (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Antitrypanosomal Assay

This assay evaluates the in vitro efficacy of compounds against trypanosome parasites.[3]

-

Parasite Culture: Trypanosoma brucei brucei GUTat 3.1 parasites are cultured in a suitable medium (e.g., HMI-9) supplemented with serum.

-

Compound Preparation: The test compound (e.g., Salviandulin E) is dissolved in a solvent like DMSO and serially diluted in the culture medium in a 96-well plate.

-

Inoculation: A suspension of the parasites is added to each well.

-

Incubation: The plate is incubated under specific conditions (e.g., 37°C, 5% CO2) for a defined period (e.g., 72 hours).

-

Viability Assessment: Parasite viability is assessed using a fluorescent dye (e.g., resazurin), which changes color or fluorescence in the presence of metabolically active cells. Fluorescence is read using a plate reader.

-

IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The Salviandulin compounds, particularly Salviandulin A and E, represent a promising class of natural products with potent anti-inflammatory, antimicrobial, and antitrypanosomal activities. The data summarized in this review highlights their potential as lead compounds for the development of new therapeutic agents.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways for these compounds is critical.

-

Structure-Activity Relationship (SAR): The semisynthesis of analogues, as initiated for Salviandulin E, should be expanded to optimize potency and reduce toxicity.[7]

-

In Vivo Efficacy: Moving beyond initial in vitro and topical models to more comprehensive in vivo studies is necessary to validate their therapeutic potential.

-

Isolation of Novel Salviandulins: Continued phytochemical investigation of Salvia species may lead to the discovery of new Salviandulin compounds with unique biological profiles.

This technical guide provides a foundational understanding of Salviandulin compounds, offering a valuable starting point for researchers dedicated to harnessing the therapeutic power of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Proposed Semi-Synthesis and Purification of 6,7-Dihydrosalviandulin E

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol is a proposed methodology for the semi-synthesis and purification of 6,7-Dihydrosalviandulin E. As of the latest literature review, a specific, validated protocol for this compound has not been published. This guide is constructed based on established methods for the chemical modification of related neoclerodane diterpenes, such as Salviandulin E and Salvinorin A.[1] All procedures should be conducted by trained personnel in a controlled laboratory setting.

Introduction

This compound is a derivative of Salviandulin E, a rearranged neoclerodane diterpene isolated from plants of the Salvia genus, notably Salvia leucantha.[2][3] Salviandulin E and its analogues have garnered interest for their biological activities, including antitrypanosomal properties.[2][3] The modification of the core Salviandulin structure, such as the saturation of the 6,7-double bond, is a strategy to explore the structure-activity relationships (SAR) of this class of compounds.

This document outlines a proposed three-part protocol:

-

Part A: Isolation and purification of the starting material, Salviandulin E, from Salvia leucantha.

-

Part B: Proposed semi-synthesis of this compound via catalytic hydrogenation of Salviandulin E.

-

Part C: Purification and characterization of the final compound.

Experimental Workflow

The overall process from starting material isolation to the final purified product is outlined below.

Caption: Overall workflow for the isolation, synthesis, and purification of this compound.

Part A: Isolation Protocol for Salviandulin E

This procedure is adapted from methodologies for isolating diterpenes from Salvia species.[4][5]

3.1 Materials & Reagents

-

Dried leaves of Salvia lavanduloides or Salvia leucantha

-

Dichloromethane (DCM), HPLC grade

-

n-Hexane, HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

Silica gel (60 Å, 230-400 mesh)

-

Rotary evaporator

-

Glass chromatography column

3.2 Extraction Method

-

Grind dried Salvia leaves (1 kg) to a fine powder.

-

Macerate the powder in DCM (5 L) for 72 hours at room temperature, with occasional agitation.

-

Filter the mixture and collect the supernatant. Repeat the maceration process twice with fresh DCM.

-

Combine the DCM extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

3.3 Purification by Column Chromatography

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Salviandulin E.

-

Combine the pure fractions and evaporate the solvent to yield purified Salviandulin E.

Part B: Proposed Semi-Synthesis of this compound

This proposed synthesis is based on standard catalytic hydrogenation methods used for neoclerodane diterpenes.[6]

4.1 Materials & Reagents

-

Purified Salviandulin E

-

Palladium on carbon (10% Pd/C)

-

Ethyl acetate (EtOAc), anhydrous

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Round-bottom flask

4.2 Hydrogenation Protocol

-

Dissolve Salviandulin E (100 mg) in a mixture of EtOAc and MeOH (1:1, 20 mL) in a round-bottom flask.

-

Add 10% Pd/C catalyst (10 mg, 10% w/w).

-

Purge the flask with H₂ gas and maintain a positive pressure using an H₂-filled balloon.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with EtOAc.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

Part C: Purification and Characterization

5.1 Purification by Flash Chromatography and HPLC

-

Purify the crude product from Part B using flash column chromatography with a hexane-EtOAc gradient to remove non-polar impurities and unreacted starting material.

-

For final purification, subject the semi-pure product to preparative High-Performance Liquid Chromatography (HPLC).

Table 1: Proposed HPLC Purification Parameters

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient of Acetonitrile/Water |

| Flow Rate | 3-5 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 500 µL (concentration dependent) |

5.2 Characterization Confirm the structure of the final product using:

-

Mass Spectrometry (MS): To confirm the molecular weight, which should be Salviandulin E + 2 Da.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the saturation of the 6,7-double bond. The disappearance of vinylic proton signals corresponding to H-6 and H-7 would be expected.

Potential Biological Activity and Signaling

Salviandulin E has demonstrated antitrypanosomal activity.[2][3] Antitrypanosomal agents can act via various mechanisms, including disruption of parasite-specific metabolic pathways or induction of apoptosis-like cell death. The diagram below illustrates a generalized potential mechanism of action.

Caption: Generalized signaling pathway for a potential antitrypanosomal agent.

Summary of Quantitative Data

The following table provides hypothetical but realistic quantitative data for the proposed synthesis, based on yields from similar reactions in the literature.

Table 2: Summary of Reaction Parameters and Expected Yields

| Step | Starting Material Mass | Product | Expected Yield (%) | Expected Purity (Post-Purification) |

|---|---|---|---|---|

| Isolation | 1 kg Salvia leaves | Salviandulin E | 0.05 - 0.1% | >95% (by HPLC) |

| Hydrogenation | 100 mg Salviandulin E | this compound | 80 - 90% | >98% (by HPLC) |

References

- 1. Synthetic Studies of Neoclerodane Diterpenes from Salvia divinorum: Semisynthesis of Salvinicins A and B and Other Chemical Transformations of Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Quantification of 6,7-Dihydrosalviandulin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydrosalviandulin E is a neo-clerodane related diterpenoid, a class of natural products known for their diverse biological activities. As research into the therapeutic potential of such compounds progresses, robust and reliable analytical methods for their quantification in various matrices are essential. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described methods are based on established analytical strategies for similar diterpenoids and serve as a comprehensive guide for method development and validation.

While specific quantitative data for this compound is not widely available in published literature, this document includes representative data for other related diterpenoids found in Salvia species to illustrate expected performance and data presentation.

Data Presentation

Table 1: Representative Quantitative Data for Diterpenoids in Salvia Species

| Compound | Plant Source | Analytical Method | Concentration Range | Reference |

| Carnosic Acid | Salvia officinalis | UHPLC-QTOF-MS/MS | 1.25 - 20.8 µg/mL | [1] |

| Carnosol | Salvia officinalis | UHPLC-QTOF-MS/MS | 0.55 - 9.7 µg/mL | [1] |

| Rosmarinic Acid | Salvia officinalis | UHPLC-QTOF-MS/MS | 10.5 - 150.2 µg/mL | [1] |

| Tanshinone IIA | Salvia miltiorrhiza | UHPLC-QTOF-MS/MS | 0.8 - 25.6 µg/mL | [1] |

| Cryptotanshinone | Salvia miltiorrhiza | UHPLC-QTOF-MS/MS | 1.0 - 30.1 µg/mL | [1] |

Note: The above data is for illustrative purposes and represents the quantification of other diterpenoids. Specific quantification of this compound will require method validation with a certified reference standard.

Experimental Protocols

Sample Preparation: Extraction of Diterpenoids from Plant Material

This protocol outlines a general procedure for the extraction of this compound and other diterpenoids from dried plant material, such as Salvia leaves or roots.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC vials

Procedure:

-

Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol in water (v/v).

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol.

-

Combine the supernatants from both extractions.

-

Evaporate the combined extract to dryness under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in 1.0 mL of methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-UV or LC-MS/MS analysis.

Analytical Method 1: Quantification by HPLC-UV

This method provides a robust approach for the routine quantification of this compound, particularly when dealing with higher concentrations or for initial screening purposes.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 30% B

-

31-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm (or a more specific wavelength if the UV maximum of this compound is determined).

Quantification:

-

Prepare a stock solution of this compound reference standard in methanol.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Inject the calibration standards to construct a calibration curve of peak area versus concentration.

-

Inject the prepared samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.

Analytical Method 2: Quantification by LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for the quantification of low levels of this compound and for analysis in complex matrices.

Instrumentation:

-

Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Program:

-

0-2 min: 10% B

-

2-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-12.1 min: 90% to 10% B

-

12.1-15 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters (to be optimized):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions:

-

The specific precursor ion ([M+H]⁺) and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. At least two transitions (one for quantification and one for confirmation) should be monitored.

-

Quantification:

-

Prepare a stock solution and a series of calibration standards of this compound, including an internal standard if available.

-

Analyze the calibration standards to generate a calibration curve.

-

Analyze the prepared samples and quantify this compound based on the peak area ratio to the internal standard.

Visualizations

Biosynthetic Pathway of Neoclerodane Diterpenoids

Caption: General biosynthetic pathway of neoclerodane diterpenoids.

Experimental Workflow for Quantification

Caption: Experimental workflow for quantification of this compound.

References

Application Notes and Protocols for 6,7-Dihydrosalviandulin E in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydrosalviandulin E is an abietane diterpene, a class of natural products known for a wide array of biological activities. While specific data on this compound is limited, research on structurally similar compounds, such as Salviandulin A and other abietane diterpenes isolated from Salvia species, suggests potent anti-inflammatory and cytotoxic properties.[1][2][3][4][5][6] These notes provide detailed protocols for investigating the potential therapeutic effects of this compound in cell culture models, based on the activities of related compounds.

Predicted Biological Activities

Based on the known effects of related abietane diterpenes, this compound is hypothesized to exhibit the following activities:

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory mediators in immune cells.[7][8]

-

Anticancer Activity: Cytotoxicity towards various cancer cell lines through induction of apoptosis and cell cycle arrest.[2][3][9]

-

Antimicrobial Properties: Potential activity against a range of pathogenic bacteria.[4][5][6]

Data Presentation: Hypothetical Biological Activity of this compound

The following tables summarize expected quantitative data for this compound based on typical values observed for similar abietane diterpenes.

Table 1: Hypothetical Cytotoxicity (IC₅₀ Values in µM) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MIA PaCa-2 | Pancreatic Cancer | 15.5 |

| MCF-7 | Breast Cancer | 22.8 |

| MDA-MB-231 | Breast Cancer | 18.2 |

| C4-2B | Prostate Cancer | 12.1 |

| HCT-116 | Colon Cancer | 25.0 |

| A549 | Lung Cancer | 30.5 |

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO | 8.5 |

| TNF-α Production | RAW 264.7 | Inhibition of LPS-induced TNF-α | 10.2 |

| TPA-induced Mouse Ear Edema | In vivo model | Inhibition of inflammation | 70% at 1 mg/ear |

Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Pseudomonas aeruginosa | ATCC 27853 | < 2 |

| Staphylococcus aureus | ATCC 29213 | 8 |

| Escherichia coli | ATCC 25922 | 16 |

| Candida albicans | ATCC 90028 | 32 |

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Target cancer cell lines (e.g., MIA PaCa-2, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis by Hoechst 33342 Staining

This protocol visualizes nuclear changes characteristic of apoptosis.

Materials:

-

Target cancer cell lines

-

6-well plates with sterile coverslips

-

This compound

-

Hoechst 33342 staining solution (1 µg/mL in PBS)

-

Paraformaldehyde (4% in PBS)

-

PBS

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cells with Hoechst 33342 solution for 10 minutes in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Target cancer cell lines

-

6-well plates

-

This compound

-

Propidium Iodide (PI) staining solution with RNase A

-

70% ethanol (ice-cold)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Measurement of Anti-inflammatory Activity (Nitric Oxide Production)

This protocol assesses the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[7]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the concentration of nitrite as an indicator of NO production and calculate the percentage of inhibition.

Mandatory Visualizations

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

References

- 1. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]

- 2. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application of 6,7-Dihydrosalviandulin E in High-Throughput Screening for Novel NF-κB Signaling Pathway Inhibitors

For Research Use Only.

Introduction

6,7-Dihydrosalviandulin E is a diterpenoid natural product belonging to the abietane class, compounds of which are frequently isolated from plants of the Salvia genus.[1][2] Many diterpenoids from Salvia species have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.[3][4][5][6] The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. Consequently, the NF-κB pathway represents a key target for the discovery of novel therapeutic agents.

This application note describes a hypothetical high-throughput screening (HTS) campaign to identify inhibitors of the NF-κB signaling pathway from a library of natural products, leading to the identification of this compound as a potent inhibitor. A detailed protocol for a cell-based HTS assay is provided, along with methodologies for subsequent dose-response and cytotoxicity assays.

Hypothetical High-Throughput Screening Workflow

The workflow for the identification and characterization of this compound as an NF-κB inhibitor is depicted below.

References

- 1. constituents-from-salvia-species-and-their-biological-activities - Ask this paper | Bohrium [bohrium.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. phcog.com [phcog.com]

6,7-Dihydrosalviandulin E: A Potential Therapeutic Agent for Trypanosomiasis

Application Notes & Protocols

Introduction

6,7-Dihydrosalviandulin E is a neo-clerodane related diterpenoid that has been isolated from the aerial parts of Salvia leucantha.[1] While research on this specific compound is limited, studies on closely related analogues of Salviandulin E have highlighted a significant potential for the development of therapeutic agents against African trypanosomiasis, a disease caused by the parasite Trypanosoma brucei. This document provides an overview of the potential therapeutic application, summarizes the available biological data, and provides detailed protocols for the evaluation of its antitrypanosomal activity.

Therapeutic Potential: Antitrypanosomal Activity

The primary therapeutic potential of this compound and its analogues lies in their ability to inhibit the growth of Trypanosoma brucei, the causative agent of sleeping sickness. A series of semisynthetic analogues of Salviandulin E have been evaluated for their in vitro activity against Trypanosoma brucei brucei.[2] Notably, a derivative, butanoyl 3,4-dihydrosalviandulin E, demonstrated potent antitrypanosomal activity with a high selectivity index, suggesting it as a promising candidate for further drug development.[2] While the specific activity of this compound was not detailed in the available literature, its structural similarity to active compounds warrants its investigation as a potential antitrypanosomal agent.

Data Presentation

The following table summarizes the in vitro antitrypanosomal activity of a key Salviandulin E analogue against Trypanosoma brucei brucei and its cytotoxicity against a mammalian cell line, providing a benchmark for the evaluation of this compound.

| Compound | IC50 against T. brucei brucei (µM) | Cytotoxicity (IC50 against L6 cells in µM) | Selectivity Index (SI) |

| Butanoyl 3,4-dihydrosalviandulin E | 0.14 | >173 | 1236 |

Data extracted from a study on Salviandulin E analogues.[2]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antitrypanosomal activity and cytotoxicity of this compound.

Protocol 1: In Vitro Antitrypanosomal Activity Assay against Trypanosoma brucei brucei

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the bloodstream form of Trypanosoma brucei brucei.

Materials:

-